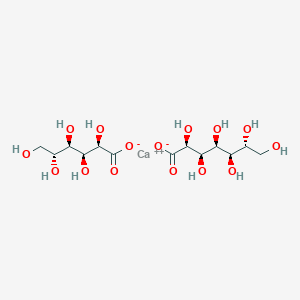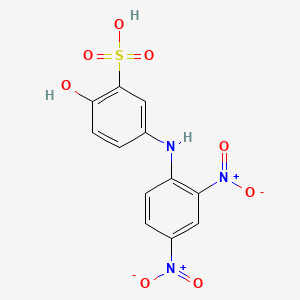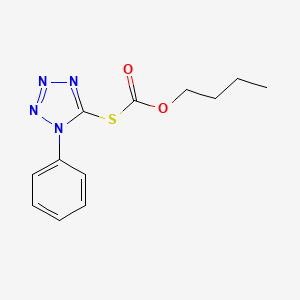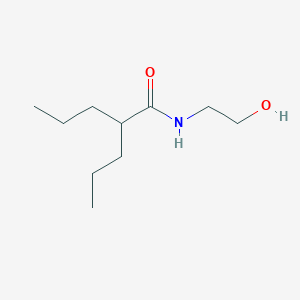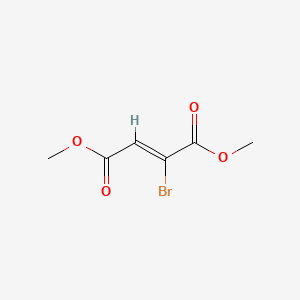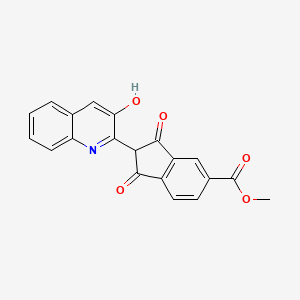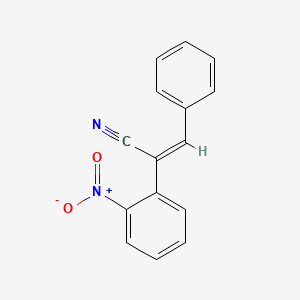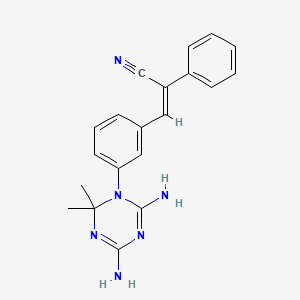
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile is a complex organic compound known for its unique structural properties. It features a triazinan ring, a phenyl group, and an acrylonitrile moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile typically involves multi-step organic reactions. The process begins with the formation of the triazinan ring, followed by the introduction of the phenyl and acrylonitrile groups. Common reagents used include dimethylamine, phenylacetonitrile, and various catalysts to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions but generally include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)-N-[3-(fluorosulfonyl)phenyl]benzene-1-carboximidic acid .
- **Ethanesulfonic acid–N’-{[3-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl]methyl}-N-[3-(dimethylcarbamoyl)phenyl]carbamimidic acid .
Uniqueness
Compared to similar compounds, 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
19160-02-2 |
|---|---|
Molekularformel |
C20H20N6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(Z)-3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C20H20N6/c1-20(2)25-18(22)24-19(23)26(20)17-10-6-7-14(12-17)11-16(13-21)15-8-4-3-5-9-15/h3-12H,1-2H3,(H4,22,23,24,25)/b16-11+ |
InChI-Schlüssel |
BSKYDTKKRYMJJY-LFIBNONCSA-N |
Isomerische SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)/C=C(\C#N)/C3=CC=CC=C3)N)N)C |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C=C(C#N)C3=CC=CC=C3)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



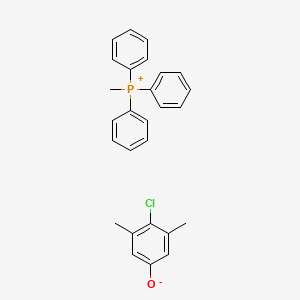

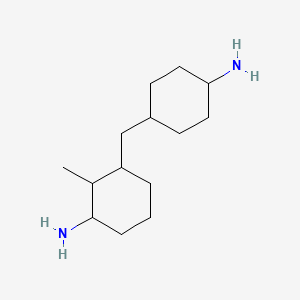
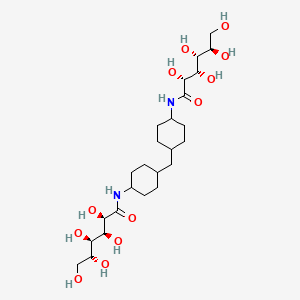
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

